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Compound of Interest

Compound Name: 5-ethylquinolin-8-ol

Cat. No.: B3351780

A comprehensive analysis of its NMR, IR, and UV-Vis spectral properties.
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no
publicly available experimental spectroscopic data (NMR, IR, UV-Vis) for 5-ethylquinolin-8-ol
could be located. This technical guide has been prepared using the well-characterized and
structurally related parent compound, 8-hydroxyquinoline, as a representative example to
illustrate the requested data presentation, experimental protocols, and visualization. All data
presented herein pertains to 8-hydroxyquinoline.

Introduction

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds with a
broad spectrum of applications in medicinal chemistry, analytical chemistry, and materials
science. Their biological activities, including antimicrobial, anticancer, and neuroprotective
effects, are often linked to their ability to chelate metal ions. The spectroscopic characterization
of these compounds is fundamental to understanding their structure, purity, and electronic
properties, which in turn dictates their functional behavior. This guide provides a detailed
overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-
Vis) spectroscopic data for 8-hydroxyquinoline.

Spectroscopic Data Summary
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The following tables summarize the key quantitative spectroscopic data for 8-hydroxyquinoline.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shifts for 8-Hydroxyquinoline

Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (3, Hz)
H-2 8.74 dd 42,1.6
H-3 7.42 dd 8.2,4.2
H-4 8.13 dd 8.2,1.6
H-5 7.20 d 7.8
H-6 7.40 t 7.8
H-7 7.08 d 7.8
OH 9.7 (broad s) s

Solvent: DMSO-ds

3C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for 8-Hydroxyquinoline
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Carbon Chemical Shift (6, ppm)
C-2 148.2
C-3 121.7
C-4 136.2
C-4a 128.0
C-5 117.8
C-6 129.0
C-7 111.3
C-8 153.5
C-8a 138.9

Solvent: DMSO-de

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for 8-Hydroxyquinoline

Wavenumber (cm—?) Intensity Assignment

O-H stretch (intramolecular

3400-3000 (broad) Strong ]
hydrogen bonding)
3050 Medium Aromatic C-H stretch
C=C and C=N aromatic ring
1580, 1500, 1470 Strong _
stretching
1280 Strong C-O stretch (phenolic)
820, 780, 740 Strong C-H out-of-plane bending

Sample preparation: KBr pellet
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UV-Vis Spectroscopic Data

Table 4: UV-Vis Absorption Maxima for 8-Hydroxyquinoline

Molar Absorptivity (g,

Wavelength (Amax, nm) Transition
M—*cm™?)

~242 ~35,000 m—-T

~300 ~2,500 m—T

~310 ~2,300 n - 1*

Solvent: Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance IIl HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm broadband probe.

o Sample Preparation: Approximately 10-20 mg of 8-hydroxyquinoline is dissolved in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The solution is transferred to a 5 mm NMR tube.

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16

o

[¢]

Spectral Width: 16 ppm

o

Acquisition Time: 4 seconds

o

Relaxation Delay: 1 second
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e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

[¢]

[¢]

Spectral Width: 240 ppm

[e]

Acquisition Time: 1.5 seconds

o

Relaxation Delay: 2 seconds

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

Infrared (IR) Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a
universal attenuated total reflectance (UATR) accessory or a pellet press.

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 8-hydroxyquinoline is ground with ~100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o Abackground spectrum of the empty sample compartment (or the KBr pellet holder) is
recorded.

o The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum
is recorded.
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o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm~?

o Number of Scans: 16

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) with a dual-beam
setup.

e Sample Preparation:

o A stock solution of 8-hydroxyquinoline is prepared by accurately weighing a small amount
of the compound and dissolving it in a known volume of spectroscopic grade ethanol to
achieve a concentration of approximately 1x10-3 M.

o The stock solution is then serially diluted with ethanol to obtain a final concentration in the
range of 1x10~> to 1x10~* M, ensuring that the absorbance values fall within the linear
range of the instrument (typically 0.1 to 1.0).

o Data Acquisition:

o A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the
solvent (ethanol) to serve as the blank, and the other is filled with the sample solution.

o The instrument is zeroed with the blank cuvette.

o The absorption spectrum of the sample is recorded over a wavelength range of 200-600
nm.

o The wavelengths of maximum absorbance (Amax) are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 8-hydroxyquinoline.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of 8-
Hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3351780#spectroscopic-data-nmr-ir-uv-vis-of-5-

ethylquinolin-8-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3351780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

